![molecular formula C18H19ClN2O3 B5809992 N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide, also known as BAC, is a synthetic compound that has been extensively studied for its potential use in scientific research. BAC is a member of the benzamide family of compounds, which are known to interact with various biological targets. BAC has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide is thought to inhibit DAT function by binding to the transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can activate downstream signaling pathways and produce a range of physiological effects.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing the uptake of other neurotransmitters such as norepinephrine and serotonin, and altering the activity of various signaling pathways. N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide in lab experiments is its specificity for the dopamine transporter, which allows researchers to selectively manipulate dopamine levels in the brain. However, N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has also been shown to have off-target effects on other transporters and receptors, which can complicate interpretation of results. Additionally, N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide is a relatively new compound and its long-term effects on the brain and other organs are not well understood.
Future Directions
There are many potential future directions for research involving N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide. One area of interest is the role of dopamine in addiction and other psychiatric disorders, and N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide may be a valuable tool for studying these processes. Additionally, N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide could be used to study the effects of dopamine on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to understand the long-term effects of N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide on the brain and other organs, which will be important for assessing its safety and potential therapeutic uses.
Synthesis Methods
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride, followed by reduction of the nitro group and subsequent reaction with methoxyamine. Alternatively, N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide can be synthesized using a one-pot method involving the reaction of 2-chloro-5-nitrobenzoic acid with butyric anhydride, followed by reduction of the nitro group and reaction with methoxyamine.
Scientific Research Applications
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has been used in a wide range of scientific research applications, including as a tool to study the function of the dopamine transporter (DAT). N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has been shown to inhibit DAT function, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological and pathological processes, including addiction, depression, and Parkinson's disease.
properties
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-8-9-15(19)16(11-13)21-18(23)12-6-4-7-14(10-12)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSUSTLCBLWSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.